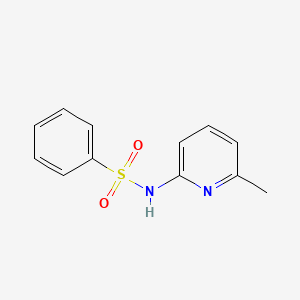![molecular formula C16H14N2O4S B5720741 3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as MBCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MBCA belongs to the class of organic compounds known as benzoic acids and derivatives and has a molecular formula of C16H13N2O4S.
作用機序
The mechanism of action of MBCA is not fully understood, but several studies have suggested that it acts by inhibiting various cellular pathways involved in cancer cell proliferation and survival. MBCA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by MBCA leads to the activation of tumor suppressor genes and the induction of apoptosis (programmed cell death) in cancer cells. MBCA has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMP inhibition by MBCA leads to the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
MBCA has been shown to have several biochemical and physiological effects in vivo. In animal models, MBCA has been found to reduce tumor growth and metastasis, decrease inflammation, and improve insulin sensitivity. MBCA has also been shown to reduce oxidative stress and improve mitochondrial function in various cell types.
実験室実験の利点と制限
MBCA has several advantages for use in laboratory experiments, including its potency and specificity for inhibiting HDACs and MMPs. However, MBCA has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on MBCA, including the development of novel MBCA analogs with improved pharmacological properties, the investigation of MBCA's potential as a therapeutic agent for other diseases, and the elucidation of MBCA's mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration of MBCA for therapeutic use.
合成法
MBCA can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with thiourea, followed by the addition of 3-aminobenzoic acid. The resulting product is then purified through recrystallization to obtain pure MBCA.
科学的研究の応用
MBCA has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, anti-inflammatory therapy, and as an antimicrobial agent. Several studies have shown that MBCA exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. MBCA has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. Additionally, MBCA has shown promising antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
3-[(4-methoxybenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-22-13-7-5-10(6-8-13)14(19)18-16(23)17-12-4-2-3-11(9-12)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBPCONFEIGMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

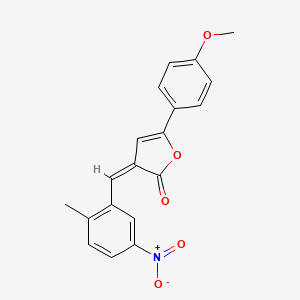
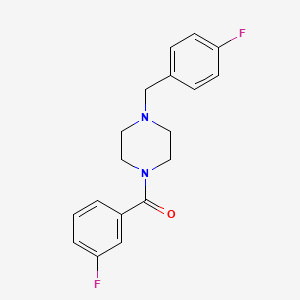
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5720670.png)

![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5720680.png)
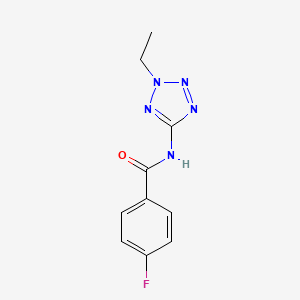
![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)
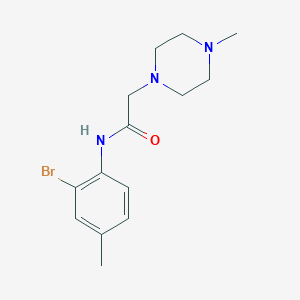
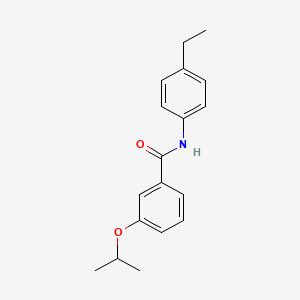
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)
![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
